molecular formula C19H30N2O3 B2843123 2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide CAS No. 946210-28-2

2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

Cat. No.: B2843123
CAS No.: 946210-28-2
M. Wt: 334.46
InChI Key: BUGFITSVWBHJAJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with two methoxy groups and an acetamide moiety linked to an isopropylpiperidine structure. Its unique chemical structure suggests it may have interesting pharmacological or chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Phenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the corresponding phenyl intermediate.

    Acetamide Formation: The phenyl intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Piperidine Attachment: The final step involves the reaction of the acetamide intermediate with 1-isopropylpiperidine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying receptor interactions due to its structural similarity to known bioactive compounds.

    Medicine: Possible pharmacological applications, including as a lead compound for drug development.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The methoxy and acetamide groups could play a role in binding affinity and specificity, while the piperidine moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-methylacetamide: Lacks the piperidine moiety, potentially altering its biological activity.

    2-(3,4-dimethoxyphenyl)-N-((1-methylpiperidin-4-yl)methyl)acetamide: Similar structure but with a different substitution on the piperidine ring.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is unique due to the combination of its methoxy-substituted phenyl ring, acetamide group, and isopropylpiperidine moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-14(2)21-9-7-15(8-10-21)13-20-19(22)12-16-5-6-17(23-3)18(11-16)24-4/h5-6,11,14-15H,7-10,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGFITSVWBHJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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